

Technical Guide: 2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 1119398-70-7)

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B111166

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1119398-70-7, known as **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde**. This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

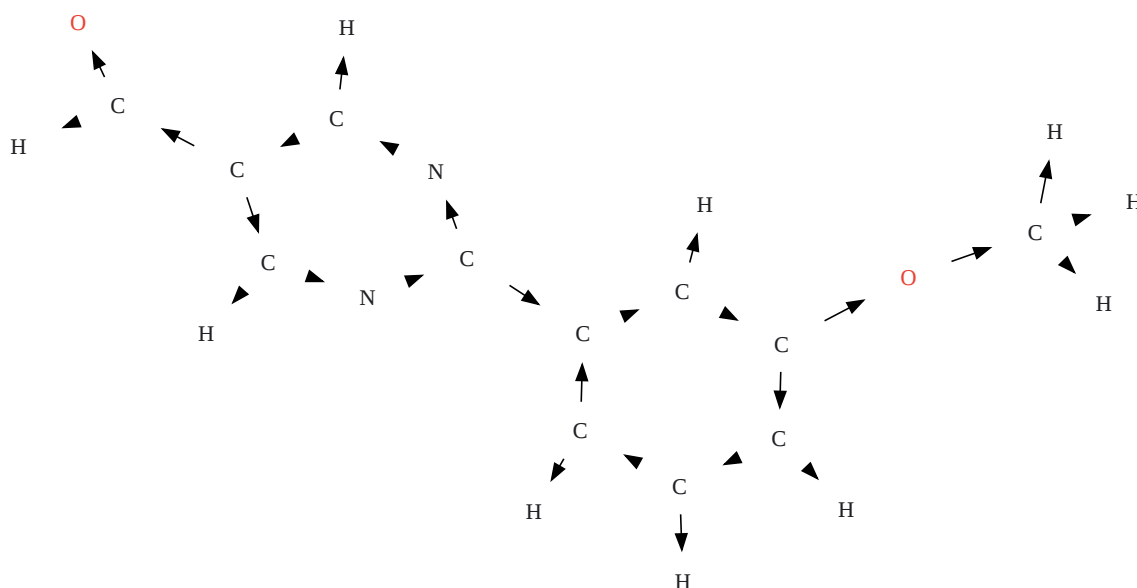
This document summarizes the available physicochemical properties of **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde**. Due to the limited publicly available data specific to this compound, this guide also presents generalized experimental protocols and potential biological activities based on structurally related pyrimidine derivatives. This information is intended to provide a foundational understanding for researchers interested in the potential applications of this and similar molecules.

Physicochemical Properties and Structure

The fundamental properties of **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde** are summarized in the table below. The data is compiled from various chemical supplier databases.

Property	Value
CAS Number	1119398-70-7
IUPAC Name	2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂
Molecular Weight	214.22 g/mol
Appearance	Not specified
Purity	≥95%
Storage Conditions	Inert atmosphere, 2-8°C

Chemical Structure:



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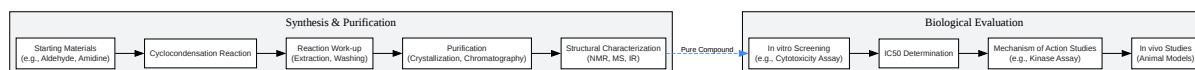
Caption: Chemical structure of **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde**.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde** is not readily available in peer-reviewed literature. However, the synthesis of structurally similar pyrimidine derivatives often involves the cyclocondensation of a β -dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

General Synthesis Workflow for Pyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel pyrimidine compounds, based on common practices in medicinal chemistry.



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Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Generalized Experimental Protocol for Cytotoxicity Screening (MTT Assay)

This protocol is a generalized method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

- **Formazan Solubilization:** The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Potential Biological Activity and Signaling Pathways

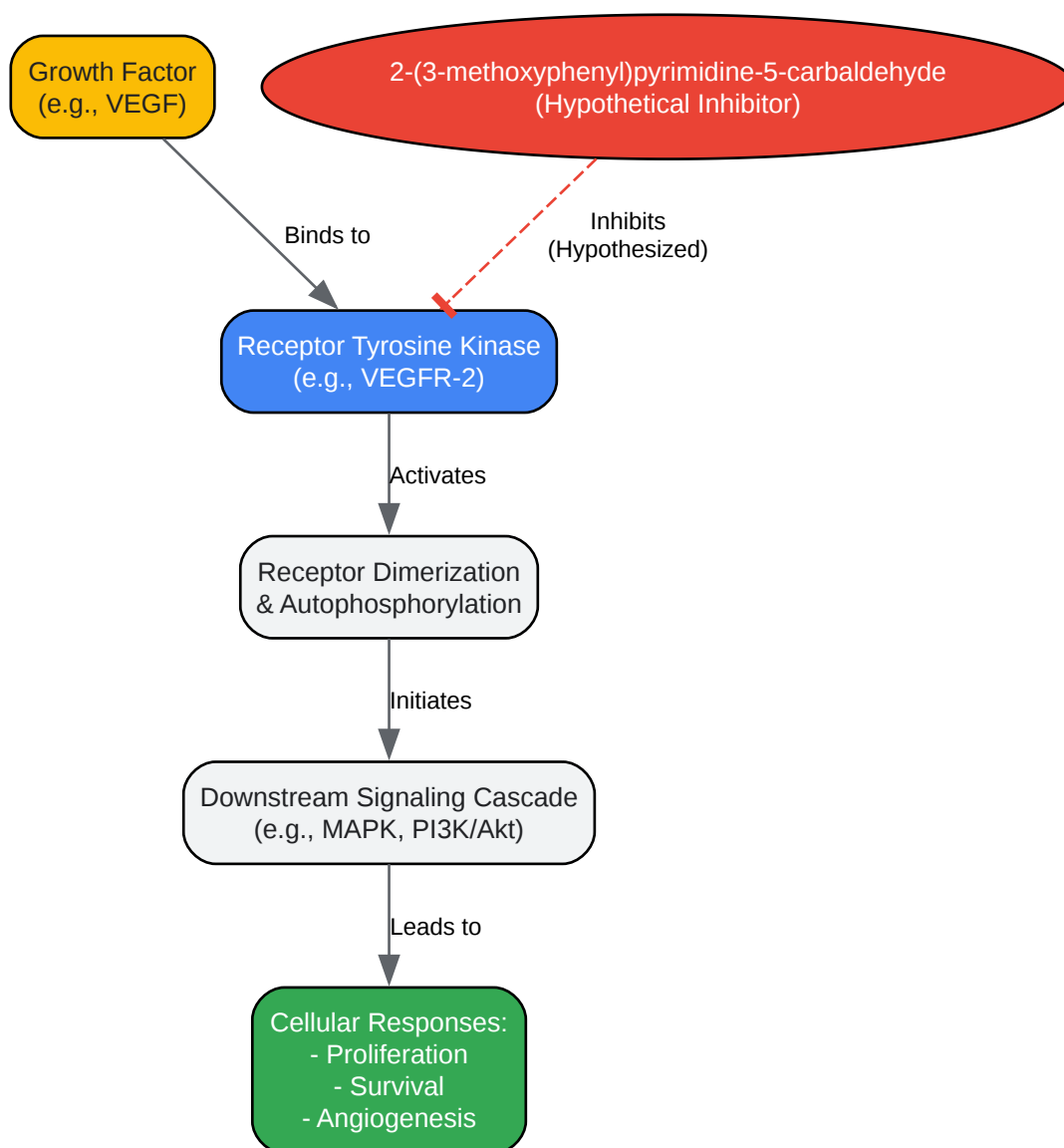
While there is no specific biological data available for **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde**, the pyrimidine scaffold is a common feature in many kinase inhibitors. Structurally related compounds have shown activity against various kinases involved in cancer cell proliferation and angiogenesis.

Known Activities of Structurally Related Pyrimidine Derivatives

- **VEGFR-2 Inhibition:** Several pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[\[1\]](#)
- **PIM-1 Kinase Inhibition:** Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[\[2\]](#)
- **Antiproliferative Activity:** A wide range of pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, often with IC₅₀ values in the micromolar to nanomolar range.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Microtubule Targeting Agents:** Certain tetrahydrobenzo[\[2\]](#)[\[4\]](#)thieno[2,3-d]pyrimidines have been shown to inhibit tubulin assembly, a mechanism similar to some established anticancer drugs.[\[3\]](#)

Hypothetical Signaling Pathway for a Pyrimidine-Based Kinase Inhibitor

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor, such as a VEGFR-2 inhibitor.



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Caption: Hypothetical signaling pathway for a pyrimidine-based receptor tyrosine kinase inhibitor.

Conclusion

2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 1119398-70-7) is a chemical compound with a pyrimidine core, a scaffold known for its diverse biological activities. While specific experimental data for this compound is limited in the public domain, its structure suggests potential as an intermediate in the synthesis of more complex, biologically active molecules. The generalized information provided in this guide on the synthesis, experimental evaluation, and potential biological targets of related pyrimidine derivatives can serve as a valuable resource for researchers exploring this class of compounds for drug discovery and development. Further investigation is required to elucidate the specific properties and potential applications of **2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde**.

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